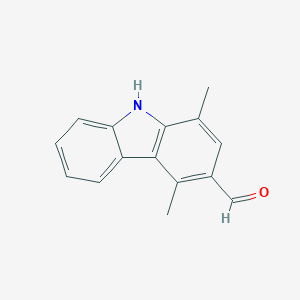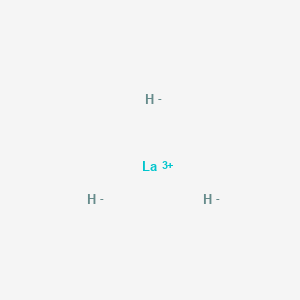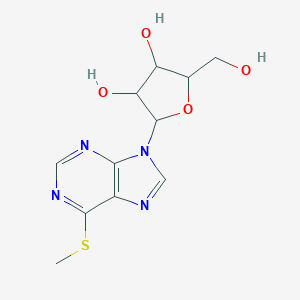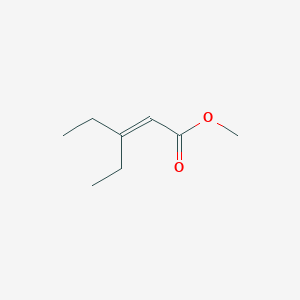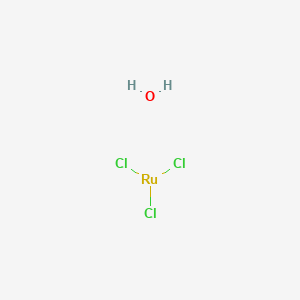
Ruthenium(III)-chlorid-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(III) chloride hydrate, with the chemical formula RuCl₃·xH₂O, is a dark brown or black solid that is often used in its hydrated form. This compound is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . It is a commonly used starting material in ruthenium chemistry and has significant applications in various scientific and industrial fields .
Wissenschaftliche Forschungsanwendungen
Ruthenium(III) chloride hydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in hydrogenation and oxidation reactions.
Medicine: Ruthenium(III) chloride hydrate is being studied for its potential in cancer treatment.
Industry: It is used in the synthesis of ruthenium nanoparticles, which have applications in catalysis, electronics, and material science.
Wirkmechanismus
Target of Action
Ruthenium(III) chloride hydrate primarily targets cancer cells . It has been found to be cytotoxic against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa .
Mode of Action
Ruthenium(III) chloride hydrate interacts with its targets through the formation of ruthenium (III) complexes . These complexes interact with cancer cells, leading to the release of reactive oxygen species intracellularly . This could indicate that they are involved in cell apoptosis .
Biochemical Pathways
It is known that the compound’s interaction with cancer cells leads to the release ofreactive oxygen species . These species can interact with cellular components and may cause damage to biomolecules such as DNA .
Pharmacokinetics
It is known that the compound is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . This solubility could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of Ruthenium(III) chloride hydrate’s action is its cytotoxic effect on cancer cells . The compound’s interaction with these cells leads to the release of reactive oxygen species, which may cause damage to biomolecules such as DNA . This damage could potentially lead to cell apoptosis .
Action Environment
The action of Ruthenium(III) chloride hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic and its hydrate form is soluble in water . Therefore, the presence of water and humidity in the environment could potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Ruthenium(III) chloride hydrate is used as a starting material in ruthenium chemistry . It acts as a precursor to many ruthenium compounds, which finds application as catalysts in asymmetric hydrogenation and alkene metathesis . It serves as a catalyst in the preparation of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Cellular Effects
Ruthenium(III) chloride hydrate has been found to have cytotoxic effects on various cancer cell lines . For example, it has been found to have high cytotoxic activity against MCF-7 and HeLa cells . During the interaction of the complexes with the cancer MCF-7 cell line, reactive oxygen species are released intracellularly, which could indicate that they are involved in cell apoptosis .
Molecular Mechanism
It is known that it can interact with DNA, albumin, and apotransferrin . These interactions could potentially influence its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that RuCl3 vapour decomposes into the elements at high temperatures . The enthalpy change at 750 °C (1020 K), ΔdissH1020, has been estimated as +240 kJ/mol .
Metabolic Pathways
Ruthenium(III) chloride hydrate is known to be involved in the oxidation process
Transport and Distribution
It is known that chloride compounds can conduct electricity when fused or dissolved in water .
Subcellular Localization
It is known that chloride materials can be decomposed by electrolysis to chlorine gas and the metal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. In the original synthesis, chlorination was conducted in the presence of carbon monoxide, with the product being carried by the gas stream and crystallizing upon cooling . The hydrated form, ruthenium(III) chloride hydrate, is produced by dissolving ruthenium oxides in hydrochloric acid, followed by recrystallization to obtain the hydrated salt .
Industrial Production Methods: Industrially, ruthenium(III) chloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then subjected to recrystallization to obtain the hydrated salt .
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium(III) chloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in these reactions .
Common Reagents and Conditions:
Reduction: It can be reduced to form ruthenium nanoparticles, which have applications in catalysis and material science.
Substitution: Ruthenium(III) chloride hydrate can participate in substitution reactions to form various ruthenium complexes.
Major Products:
Oxidation: Aldehydes from fatty alcohols.
Reduction: Ruthenium nanoparticles.
Substitution: Various ruthenium complexes.
Vergleich Mit ähnlichen Verbindungen
- Rhodium(III) chloride
- Iron(III) chloride
- Ruthenium(III) bromide
- Ruthenium tetroxide
Comparison: Ruthenium(III) chloride hydrate is unique due to its versatile catalytic properties and its ability to participate in a wide range of chemical reactions. Compared to rhodium(III) chloride and iron(III) chloride, ruthenium(III) chloride hydrate has superior catalytic activity in oxidation and hydrogenation reactions . Ruthenium(III) bromide and ruthenium tetroxide also exhibit catalytic properties, but ruthenium(III) chloride hydrate is more commonly used in research and industrial applications due to its stability and ease of handling .
Eigenschaften
CAS-Nummer |
14898-67-0 |
|---|---|
Molekularformel |
Cl3H2ORu |
Molekulargewicht |
225.4 g/mol |
IUPAC-Name |
ruthenium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
BIXNGBXQRRXPLM-UHFFFAOYSA-K |
SMILES |
O.Cl[Ru](Cl)Cl |
Kanonische SMILES |
O.[Cl-].[Cl-].[Cl-].[Ru+3] |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


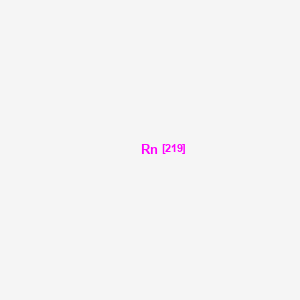
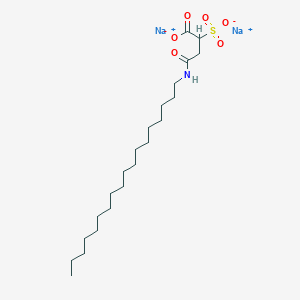
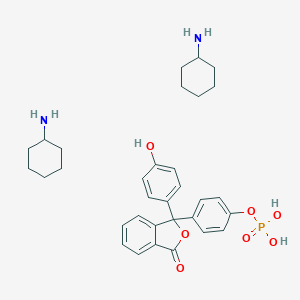
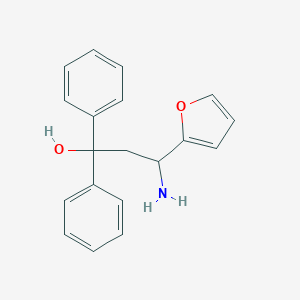
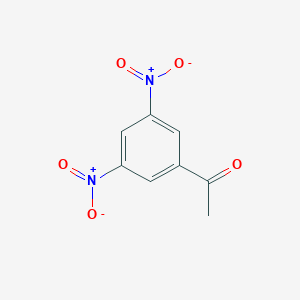
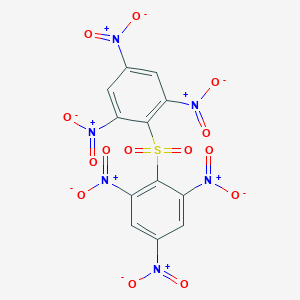
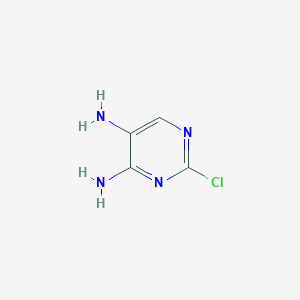
![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)
